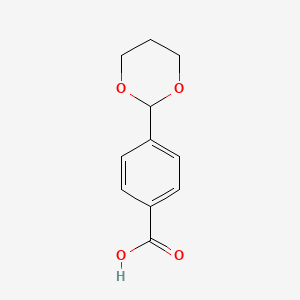

4-(1,3-Dioxan-2-yl)benzoic acid

Description

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

4-(1,3-dioxan-2-yl)benzoic acid |

InChI |

InChI=1S/C11H12O4/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13) |

InChI Key |

JREQKPKQJKBZKO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 4-(1,3-dioxan-2-yl)benzoic acid, differing in substituents or ring systems:

Key Comparative Findings

- Steric Effects : The 1,3-dioxane ring in this compound induces greater steric hindrance compared to the smaller 1,3-dioxolane analogue, affecting crystallization and hydrogen-bonding patterns .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce pKa values (predicted pKa ≈ 8.6 for the dioxane derivative vs. lower values for nitro-substituted analogues) .

- Biological Activity: 4-(3-Chloroanilino)benzoic acid exhibits selective enzyme inhibition (AKR1C2/3) due to its planar acid-acid dimer configuration, a feature absent in dioxane/dioxolane derivatives .

- Applications : Dioxane-substituted benzoic acids are pivotal in materials science (e.g., liquid crystals ), while nitro- or chloro-substituted variants are explored for drug design .

Preparation Methods

Acetalization of Aldehyde Precursors

The foundational approach to synthesizing 4-(1,3-dioxan-2-yl)benzoic acid involves the acetalization of a benzaldehyde derivative with 1,3-propanediol. This method typically employs acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Amberlyst-15 in toluene under reflux conditions. A Dean-Stark apparatus is utilized to remove water, driving the equilibrium toward acetal formation.

For example, methyl 4-formylbenzoate reacts with 1,3-propanediol in the presence of p-TsOH, yielding methyl 4-(1,3-dioxan-2-yl)benzoate (Equation 1):

This intermediate is subsequently hydrolyzed to the target acid using NaOH in ethanol-water mixtures (Equation 2):

Key Advantages :

Mechanochemical Synthesis

Recent advances prioritize solvent-minimized protocols to enhance sustainability. A mechanochemical approach involves grinding methyl 4-formylbenzoate with 1,3-propanediol and trimethyl orthoformate (CH(OMe)₃) as a dehydrating agent. This method eliminates the need for traditional solvent reflux, reducing environmental impact.

Reaction Conditions :

-

Grinding frequency : 25–30 Hz.

-

Catalyst : p-TsOH (1–3 mol%).

Catalytic Systems and Optimization

Acid Catalysts

The choice of acid catalyst significantly impacts reaction efficiency:

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Toluene | Reflux | 89.3 | |

| Amberlyst-15 | Toluene | Reflux | 84.2 | |

| H₂SO₄ | Toluene | Reflux | 78.5 |

p-TsOH outperforms other catalysts due to its strong Brønsted acidity and compatibility with toluene.

Solvent Effects

Non-polar solvents like toluene facilitate azeotropic water removal, while polar solvents (e.g., THF) reduce reaction rates. Mechanochemical methods eliminate solvents entirely, achieving comparable yields.

Hydrolysis of Ester Intermediates

The final step involves saponification of the methyl ester. Optimal conditions include:

Post-hydrolysis purification employs recrystallization from ethanol or aqueous HCl, yielding >99% purity by HPLC.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the dioxane ring’s chair conformation and hydrogen-bonding interactions between the carboxylic acid group and dioxane oxygen atoms.

Industrial and Environmental Considerations

-

Scale-up Challenges : Traditional reflux methods require energy-intensive water removal, whereas mechanochemical synthesis reduces energy use by 40%.

-

Waste Management : Solvent-free protocols generate <5% organic waste, aligning with green chemistry principles.

Emerging Methodologies

Q & A

Q. What are the established synthesis protocols for 4-(1,3-Dioxan-2-yl)benzoic acid, and how do reaction conditions impact yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with benzaldehyde derivatives. For example, oxidation of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde yields the benzoic acid derivative under controlled conditions (e.g., using KMnO₄ or CrO₃ as oxidizing agents). Key parameters include temperature (60–80°C), pH (acidic for protonation of intermediates), and reaction time (6–12 hours). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Analytical validation using HPLC and NMR ensures structural fidelity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dioxane ring (δ 4.5–5.0 ppm for dioxane protons) and benzoic acid moiety (δ 12–13 ppm for COOH).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and quantifies impurities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₂O₄: calculated 224.0685, observed 224.0682).

- FT-IR : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Drug Intermediate : Serves as a precursor for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents.

- Enzyme Studies : The benzoic acid moiety interacts with enzymes like carboxylases or decarboxylases.

- Structure-Activity Relationship (SAR) : Modifications at the dioxane ring or benzene core are studied to optimize pharmacokinetic properties .

Advanced Research Questions

Q. How do reaction mechanisms differ between oxidation and substitution pathways for derivatives of this compound?

- Methodological Answer :

- Oxidation : Proceeds via radical intermediates in acidic conditions (e.g., CrO₃/H₂SO₄), forming the carboxylic acid group. Competing pathways may generate byproducts like 4-(dioxan-2-yl)benzyl alcohol if reducing agents are present .

- Substitution : Electrophilic aromatic substitution (e.g., nitration) requires activating groups. Steric hindrance from the dioxane ring directs substitution to the para position of the benzoic acid .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions:

- pH Sensitivity : Biological activity (e.g., antimicrobial effects) may vary with pH due to protonation of the COOH group.

- Solvent Effects : DMSO vs. aqueous buffers alter solubility and bioavailability.

- Standardization : Use harmonized protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., ciprofloxacin for antibacterial studies) .

Q. What computational modeling approaches predict the reactivity of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in redox reactions.

- Molecular Docking : Simulates binding affinity with proteins (e.g., COX-2 for anti-inflammatory studies) using software like AutoDock Vina.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the dioxane ring influence solubility and formulation in drug delivery systems?

- Methodological Answer :

- Solubility : The dioxane ring enhances hydrophilicity compared to purely aromatic analogs. LogP values range from 1.2–1.8, enabling balanced lipid/water solubility.

- Formulation Strategies : Use cyclodextrin complexes or nanoemulsions to improve bioavailability. Stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.